Bienvenue dans la boutique en ligne BenchChem!

3-((4-Acetamidophenyl)imino)indolin-2-one

Metabolic disease Acetyl-CoA carboxylase Enzyme inhibition

3-((4-Acetamidophenyl)imino)indolin-2-one (CAS 294653-65-9, molecular formula C₁₆H₁₃N₃O₂, molecular weight 279.29 g/mol) is a synthetic small-molecule belonging to the 3-substituted indolin-2-one (oxindole) family. The compound features an acetamido-substituted phenyl ring linked to the indolin-2-one core through an imino (C=N) bridge at the 3-position, distinguishing it from benzylidene-type and amine-linked analogs.

Molecular Formula C16H13N3O2
Molecular Weight 279.29 g/mol
CAS No. 294653-65-9
Cat. No. B6300306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Acetamidophenyl)imino)indolin-2-one
CAS294653-65-9
Molecular FormulaC16H13N3O2
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O
InChIInChI=1S/C16H13N3O2/c1-10(20)17-11-6-8-12(9-7-11)18-15-13-4-2-3-5-14(13)19-16(15)21/h2-9H,1H3,(H,17,20)(H,18,19,21)
InChIKeyDNUOJCIRRUNIBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((4-Acetamidophenyl)imino)indolin-2-one (CAS 294653-65-9) — Structural Identity and Procurement-Relevant Class Context


3-((4-Acetamidophenyl)imino)indolin-2-one (CAS 294653-65-9, molecular formula C₁₆H₁₃N₃O₂, molecular weight 279.29 g/mol) is a synthetic small-molecule belonging to the 3-substituted indolin-2-one (oxindole) family . The compound features an acetamido-substituted phenyl ring linked to the indolin-2-one core through an imino (C=N) bridge at the 3-position, distinguishing it from benzylidene-type and amine-linked analogs. This scaffold is a privileged structure in kinase inhibitor research and has been explored in multiple therapeutic programs targeting receptor tyrosine kinases (RTKs), metabolic enzymes, and immuno-oncology pathways [1].

Why 3-((4-Acetamidophenyl)imino)indolin-2-one Cannot Be Replaced by Generic Indolin-2-one Analogs — The Substitution–Selectivity Lock


The indolin-2-one scaffold is a well-known kinase-inhibitor pharmacophore, but the nature of the 3-position substituent dictates target selectivity, potency, and off-target liability. Even structurally close analogs such as SU4312 and nintedanib exhibit divergent kinase inhibition profiles, with IC₅₀ differences of 20- to 100-fold across VEGFR-2, PDGFR-β, and FLT3 [1]. The acetamidophenyl-imino motif of the title compound introduces a hydrogen-bond donor/acceptor geometry and electronic distribution distinct from the dimethylamino-benzylidene group of SU4312, directly impacting binding to targets such as acetyl-CoA carboxylase 1 (ACC1), inosine-5′-monophosphate dehydrogenase (IMPDH), and indoleamine 2,3-dioxygenase (IDO1) [2]. Simple interchange with generic oxindole building blocks or unsubstituted indolin-2-one therefore carries a high risk of activity loss, altered selectivity, or unexpected toxicity in downstream assays.

Quantitative Differentiation Evidence for 3-((4-Acetamidophenyl)imino)indolin-2-one — Head-to-Head and Cross-Study Comparator Data


ACC1 Inhibition: 3-((4-Acetamidophenyl)imino)indolin-2-one vs. Benchmark ACC Inhibitors

The title compound inhibits rat liver acetyl-CoA carboxylase 1 (ACC1) with an IC₅₀ of 16 nM in a radiometric assay [1]. This potency places it within range of clinical-stage ACC inhibitors such as firsocostat (ND-630, ACC1 IC₅₀ ~2–5 nM) and significantly ahead of tool compounds like TOFA (IC₅₀ ~1–3 µM) [2]. The acetamidophenyl-imino substituent is hypothesized to occupy the allosteric binding pocket near the biotin carboxylase domain, contributing to the nanomolar potency not observed with simple 3-unsubstituted indolin-2-one (oxindole), which is inactive against ACC1 under identical conditions.

Metabolic disease Acetyl-CoA carboxylase Enzyme inhibition

IMPDH2 Inhibition: Ki Determination Against Inosine-5′-monophosphate Dehydrogenase

The compound demonstrates inhibitory activity against inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240 nM, 430 nM, and 440 nM against different substrate competition modes (IMP and NAD⁺ substrates, respectively) [1]. IMPDH2 is the target of mycophenolate mofetil (MMF; Ki ~10–33 nM for uncompetitive inhibition), a clinical immunosuppressant. The multi-mode inhibition profile (not purely competitive) suggests an allosteric binding mechanism distinct from MMF and may confer different resistance profiles compared to NAD⁺-site inhibitors. Generic indolin-2-one without the 3-acetamidophenyl-imino group shows no measurable IMPDH2 inhibition.

Immunosuppression IMPDH Antiviral

Structural Differentiation from SU4312: Acetamido vs. Dimethylamino Substitution Drives Target Divergence

SU4312 — (Z)-3-(4-(dimethylamino)benzylidene)indolin-2-one — is a widely used VEGFR-2/PDGFR-β inhibitor (IC₅₀ = 0.8 µM and 19.4 µM, respectively) but shows >100 µM IC₅₀ against EGFR . The title compound replaces the dimethylamino group with an acetamido group and changes the benzylidene (C=C) linkage to an imino (C=N) bridge. These two modifications alter hydrogen-bonding capacity (acetamido NH donor/acceptor vs. dimethylamino acceptor only), electronic character, and conformational flexibility. Published SAR studies on indolin-2-one analogs demonstrate that such C-3 substituent modifications can shift kinase selectivity by factors exceeding 50-fold and redirect activity toward entirely different enzyme families (e.g., ACC1, IMPDH2, IDO1) [1]. Direct experimental comparison of the title compound and SU4312 in the same kinase panel is not yet published, but the divergent in vitro activity profiles (ACC1 IC₅₀ 16 nM vs. VEGFR-2 IC₅₀ not reported) support non-overlapping target engagement.

Kinase selectivity VEGFR Structure–activity relationship

Physicochemical Property Differentiation: MW, logP, and H-Bond Profile vs. Common Indolin-2-one Analogs

The title compound (MW 279.29, H-bond donors: 2, H-bond acceptors: 4, rotatable bonds: 2) occupies a distinct physicochemical space compared to SU4312 (MW 264.32, HBD: 1, HBA: 2, RB: 2) [1] and nintedanib (MW 539.6, HBD: 2, HBA: 7, RB: 8) [2]. The additional acetamido NH donor increases polar surface area and hydrogen-bonding potential relative to SU4312, which may improve solubility and reduce CYP-mediated metabolism but could decrease passive membrane permeability. This balanced profile (Lipinski-compliant, MW < 300) makes it suitable as a fragment-like lead for further optimization, whereas nintedanib's larger size limits its utility as a chemical probe.

Drug-likeness Physicochemical properties ADME optimization

Procurement-Driven Application Scenarios for 3-((4-Acetamidophenyl)imino)indolin-2-one (CAS 294653-65-9)


Metabolic Disease Drug Discovery: ACC1 Inhibitor Lead Generation

The validated 16 nM ACC1 inhibitory activity positions this compound as a tractable lead for non-alcoholic steatohepatitis (NASH), obesity, and oncology metabolism programs. Procurement should be prioritized by teams who have already screened generic oxindole libraries without success, as the acetamidophenyl-imino group is essential for ACC1 engagement [1]. Follow-up SAR exploration of the acetamido moiety and imino linker is directly supported by the compound's synthetic accessibility via isatin–4-acetamidobenzaldehyde condensation .

Immunosuppressive and Antiviral Assay Development: IMPDH2 Chemical Probe

With confirmed multi-mode IMPDH2 inhibition (Ki = 240–440 nM), the compound serves as a non-nucleoside IMPDH2 chemical probe for mechanistic studies distinct from mycophenolate-based inhibitors. Laboratories investigating IMPDH2 in viral replication (e.g., HCV, SARS-CoV-2) or T-cell proliferation can use this compound to dissect allosteric regulation without confounding NAD⁺-site competition [2].

Kinase Inhibitor Scaffold Diversification: 3-Substituted Indolin-2-one Library Design

The indolin-2-one core is a validated kinase-inhibitor pharmacophore, but marketed agents (nintedanib, sunitinib) carry complex ring systems and high molecular weight. This compound offers a minimal fragment-like scaffold (MW < 300) with a unique acetamido-imino functional handle for parallel derivatization [3]. Medicinal chemistry groups building focused kinase libraries should procure this compound as a versatile intermediate for amide coupling, imine reduction, or heterocycle fusion strategies.

Chemical Biology Tool for IDO1 Pathway Elucidation

BindingDB records indicate related indolin-2-one analogs bearing acetamidophenyl substituents inhibit human indoleamine 2,3-dioxygenase (IDO1) with IC₅₀ values in the 100 nM range [4]. Although direct IDO1 data for the title compound is pending confirmation, the structural similarity supports its evaluation as an IDO1 inhibitor for tumor microenvironment and immune checkpoint research. Procurement enables head-to-head profiling against epacadostat and other clinical IDO1 inhibitors.

Quote Request

Request a Quote for 3-((4-Acetamidophenyl)imino)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.